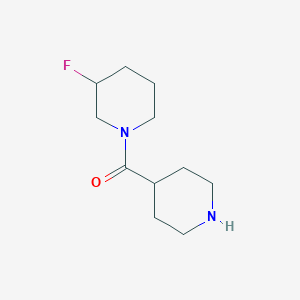

(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone

Overview

Description

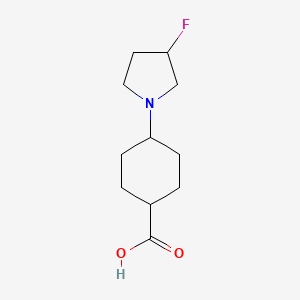

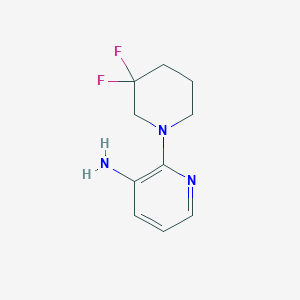

“(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C11H19FN2O . It has a molecular weight of 214.28 g/mol . The IUPAC name for this compound is (3-fluoropiperidin-1-yl)-piperidin-4-ylmethanone .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H19FN2O/c12-10-2-1-7-14(8-10)11(15)9-3-5-13-6-4-9/h9-10,13H,1-8H2 . The canonical SMILES structure is C1CC(CN(C1)C(=O)C2CCNCC2)F .Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 32.3 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The rotatable bond count is 1 . The exact mass and monoisotopic mass are both 214.14814140 g/mol .Scientific Research Applications

Crystallographic Studies

The study of crystal structures provides insights into the molecular arrangement and interactions within compounds. For example, the crystal structure analysis of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component reveals the orientation and interactions of the piperidine rings relative to the benzene ring. This information is crucial for understanding the molecular geometry and potential reactivity of related compounds (B. Revathi et al., 2015).

Synthesis and Structural Analysis

The synthesis and structural exploration of novel bioactive heterocycles, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been conducted to evaluate their potential as therapeutic agents. The synthesis involves various spectroscopic methods to characterize the compounds, and X-ray diffraction studies confirm the structures. Such research contributes to the development of new drugs with potential antiproliferative activities (S. Benaka Prasad et al., 2018).

Anticancer Activity

Research into the anticancer effects of piperidine derivatives, such as the synthesis of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives, highlights their potential in inhibiting the growth of human leukemia cells. These studies are crucial for identifying new therapeutic agents and understanding their mechanisms of action at the molecular level (K. Vinaya et al., 2011).

Antimicrobial Activity

The synthesis of new derivatives and their evaluation for antimicrobial properties is a significant area of research. For instance, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and tested against various pathogenic bacterial and fungal strains. Discovering compounds with good antimicrobial activity is essential for developing new treatments for infections (L. Mallesha et al., 2014).

Chemical Synthesis and Optimization

The preparation of certain fluorophenyl piperidinyl methanone derivatives, including their synthesis, structural characterization, and evaluation for specific receptor binding or antagonistic activity, demonstrates the role of chemical synthesis in drug discovery. This research is pivotal for creating more effective and selective drugs with potential applications in treating various disorders (M. Rowley et al., 2001).

Mechanism of Action

Target of Action

It is known that piperidine derivatives are often utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with various targets in the body .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Given the wide range of biological activities exhibited by piperidine derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of the interaction. These binding interactions can lead to changes in enzyme activity and subsequent alterations in gene expression . The compound’s ability to modulate enzyme activity is crucial for its role in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the overall metabolic balance within cells . By modulating enzyme activity, it can alter the flow of metabolites through specific pathways, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its role in modulating cellular processes and interactions with biomolecules .

Properties

IUPAC Name |

(3-fluoropiperidin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O/c12-10-2-1-7-14(8-10)11(15)9-3-5-13-6-4-9/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUNZOUCZZLJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCNCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.